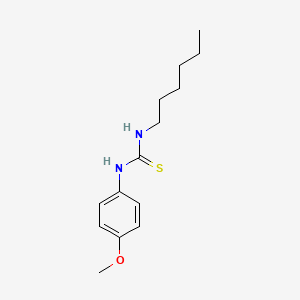![molecular formula C20H18ClN3O3S B12454935 N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)
N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE is a complex organic compound that features a benzyl group, a chlorinated benzothiophene moiety, and a hydrazinecarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where a chlorinated benzothiophene is synthesized using a chlorinated benzoyl chloride and thiophene in the presence of a Lewis acid catalyst.
Hydrazinecarbonyl Linkage Formation: The benzothiophene derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Final Coupling: The hydrazinecarbonyl intermediate is coupled with a benzyl-propanamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chlorinated benzothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BENZYL-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE: This compound shares a similar benzyl-propanamide structure but differs in the substitution pattern on the aromatic ring.
N-BENZYL-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar in having a benzothiophene moiety but differs in the functional groups attached to the core structure.
Uniqueness
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18ClN3O3S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-benzyl-4-[2-(3-chloro-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C20H18ClN3O3S/c21-18-14-8-4-5-9-15(14)28-19(18)20(27)24-23-17(26)11-10-16(25)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25)(H,23,26)(H,24,27) |
Clé InChI |
QLHRBEYNPZZCIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454856.png)
![4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B12454858.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B12454865.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
![3-chloro-N'-[(4-chlorophenoxy)acetyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B12454871.png)
![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454875.png)
![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)

![N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12454926.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
